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Abstract
Upacicalcet sodium hydrate, an intravenous calcimimetic agent, represents a significant

advancement in the management of secondary hyperparathyroidism (SHPT) in patients

undergoing hemodialysis. By acting as a positive allosteric modulator of the calcium-sensing

receptor (CaSR), it effectively suppresses parathyroid hormone (PTH) secretion.[1][2] A

thorough understanding of its physicochemical properties is paramount for formulation

development, analytical method validation, and ensuring therapeutic efficacy and safety. This

technical guide provides a comprehensive overview of the known physicochemical

characteristics of Upacicalcet sodium hydrate, detailed experimental methodologies, and a

visualization of its mechanism of action.

Chemical and Physical Properties
Upacicalcet sodium hydrate is a white to off-white solid.[3] Its chemical structure is

characterized by a substituted phenylurea core linked to an amino acid moiety.
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Table 1: General and Chemical Properties of Upacicalcet
Sodium Hydrate

Property Value Reference

Chemical Name

Monosodium 3-({[(2S)-2-

amino-2-

carboxyethyl]carbamoyl}amino

)-5-chloro-4-

methylbenzenesulfonate

hydrate

[4]

Synonyms
Upasita, SK-1403, AJT240,

PLS240
[3]

Molecular Formula C₁₁H₁₃ClN₃NaO₆S · xH₂O

Molecular Weight
391.76 g/mol (as

monohydrate)

Appearance White to off-white solid

CAS Number 1333218-50-0 (anhydrous)

Table 2: Physicochemical Data of Upacicalcet Sodium
Hydrate
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Property Value
Experimental
Conditions

Reference

Solubility 100 mg/mL in DMSO
Ultrasonic assistance

may be needed

Freely soluble in water Not specified

Melting Point
Data not publicly

available
- -

pKa
Data not publicly

available
- -

EC₅₀ (CaSR agonistic

activity)
10.8 nM In vitro assay

Mechanism of Action and Signaling Pathway
Upacicalcet is a calcimimetic that enhances the sensitivity of the calcium-sensing receptor

(CaSR) on the surface of parathyroid gland cells to extracellular calcium. This allosteric

modulation leads to the activation of the receptor at lower calcium concentrations than would

normally be required, thereby inhibiting the synthesis and secretion of parathyroid hormone

(PTH). Studies have revealed that Upacicalcet binds to the amino acid binding site of the

CaSR, a different site than some other calcimimetics.

Upon activation by Upacicalcet, the CaSR, a G protein-coupled receptor, initiates a

downstream signaling cascade. This primarily involves the activation of Phospholipase C

(PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ triggers the release of intracellular calcium stores, and DAG activates Protein Kinase C

(PKC). The cumulative effect of this signaling pathway is the inhibition of PTH gene expression

and secretion.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13920363?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upacicalcet Calcium-Sensing
Receptor (CaSR)

 Binds to
amino acid site Gq/11 Activates Phospholipase C

(PLC)
 Activates PIP2

IP3

DAG

 Hydrolyzes to

 

Intracellular Ca²⁺
Release

 Stimulates

Protein Kinase C
(PKC)

 Activates

Inhibition of PTH
Synthesis & Secretion

Click to download full resolution via product page

Caption: Upacicalcet's signaling pathway via the Calcium-Sensing Receptor.

Experimental Protocols
Detailed experimental protocols for the physicochemical characterization of Upacicalcet
sodium hydrate are not extensively published. However, based on standard pharmaceutical

practices and available literature, the following methodologies can be outlined.

Solubility Determination
A standard shake-flask method would be employed to determine the equilibrium solubility of

Upacicalcet sodium hydrate in various solvents, including water, buffered solutions at different

pH values (e.g., pH 4.5, 6.8, and 7.4), and ethanol.

Protocol:

An excess amount of Upacicalcet sodium hydrate is added to a known volume of the

solvent in a sealed container.

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a

predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

The suspension is then filtered to remove undissolved solid.

The concentration of Upacicalcet in the filtrate is determined using a validated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Stability-Indicating Method and Forced Degradation
Studies
A stability-indicating analytical method is crucial to separate the intact drug from its potential

degradation products. Forced degradation studies are performed to understand the

degradation pathways and to demonstrate the specificity of the analytical method.

Protocol for Forced Degradation:

Acid Hydrolysis: The drug is exposed to 0.1 M HCl at an elevated temperature (e.g., 60

°C).

Base Hydrolysis: The drug is treated with 0.1 M NaOH at room temperature or slightly

elevated temperature.

Oxidative Degradation: The drug is subjected to a solution of hydrogen peroxide (e.g., 3%

H₂O₂) at room temperature.

Thermal Degradation: The solid drug substance is heated in an oven (e.g., at 105 °C).

Photodegradation: The drug is exposed to UV and visible light as per ICH Q1B guidelines.

Samples are collected at various time points and analyzed by a stability-indicating HPLC

method to quantify the parent drug and detect any degradation products.

In Vitro CaSR Activation Assay
The biological activity of Upacicalcet is determined by its ability to potentiate the activation of

the CaSR. This can be assessed in a cell-based assay.

Protocol:

HEK-293T cells are transiently transfected with a plasmid encoding the human CaSR.

The transfected cells are incubated with varying concentrations of Upacicalcet in the

presence of a fixed, sub-maximal concentration of extracellular calcium.
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The activation of the CaSR is measured by quantifying the accumulation of a downstream

signaling molecule, such as inositol monophosphate (IP-1), using a commercially available

assay kit (e.g., HTRF).

The EC₅₀ value is calculated from the dose-response curve.

Start

Transfect HEK-293T cells
with human CaSR plasmid

Incubate cells with Upacicalcet
and extracellular Ca²⁺

Measure Inositol Monophosphate
(IP-1) accumulation

Generate dose-response curve
and calculate EC₅₀

End

Click to download full resolution via product page

Caption: Workflow for in vitro CaSR activation assay.

Stability and Storage
While detailed public data on the stability of Upacicalcet sodium hydrate is limited, general

recommendations for solid active pharmaceutical ingredients apply. It should be stored in well-

closed containers, protected from moisture and light. For solutions, storage conditions would
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depend on the solvent and concentration. For instance, a DMSO solution can be stored at

-20°C for up to one month or at -80°C for up to six months.

Conclusion
Upacicalcet sodium hydrate's physicochemical properties are central to its function as an

intravenously administered calcimimetic. Its solubility, stability, and in vitro activity profile are

key parameters for its successful formulation and clinical application. While some specific data

points like melting point and pKa are not readily available in the public domain, this guide

provides a comprehensive overview of the current knowledge. The outlined experimental

protocols offer a framework for the further characterization and quality control of this important

therapeutic agent. Further research and publication of more detailed physicochemical data

would be beneficial for the scientific community.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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